N,N'-bis(Perfluorononanoyl)1,2-ethanediamine
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Overview
Description
N,N’-bis(Perfluorononanoyl)1,2-ethanediamine is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of perfluorononanoyl groups attached to a 1,2-ethanediamine backbone. The perfluorononanoyl groups contribute to its high stability and resistance to chemical degradation, making it valuable in industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluorononanoyl)1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with perfluorononanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1,2-ethanediamine+2perfluorononanoyl chloride→N,N’-bis(Perfluorononanoyl)1,2-ethanediamine+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N,N’-bis(Perfluorononanoyl)1,2-ethanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(Perfluorononanoyl)1,2-ethanediamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coordination Reactions: It can form coordination complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coordination Complex Formation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form coordination complexes. These reactions are often conducted in aqueous or alcoholic solutions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N,N’-bis(Perfluorononanoyl)1,2-ethanediamine can be obtained.
Coordination Complexes: The formation of stable metal-ligand complexes with distinct properties useful in catalysis and material science.
Scientific Research Applications
N,N’-bis(Perfluorononanoyl)1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biologically relevant metals.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of N,N’-bis(Perfluorononanoyl)1,2-ethanediamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-ligand complex can facilitate chemical reactions by providing an active site for reactants to interact.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-aminophenyl)-1,2-ethanediamine: Similar structure but with aminophenyl groups instead of perfluorononanoyl groups.
N,N’-bis(phenylmethyl)-1,2-ethanediamine: Contains phenylmethyl groups, offering different chemical properties and applications.
Uniqueness
N,N’-bis(Perfluorononanoyl)1,2-ethanediamine is unique due to the presence of perfluorononanoyl groups, which impart high chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.
Properties
CAS No. |
97005-61-3 |
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Molecular Formula |
C20H6F34N2O2 |
Molecular Weight |
952.2 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)ethyl]nonanamide |
InChI |
InChI=1S/C20H6F34N2O2/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)3(57)55-1-2-56-4(58)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-2H2,(H,55,57)(H,56,58) |
InChI Key |
ZCIGXLUYTDHBRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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